molecular formula C10H4ClF2NO2 B13872119 2-Chloro-7,8-difluoroquinoline-4-carboxylic acid CAS No. 1125702-50-2

2-Chloro-7,8-difluoroquinoline-4-carboxylic acid

Cat. No.: B13872119
CAS No.: 1125702-50-2
M. Wt: 243.59 g/mol
InChI Key: PYUBHFMLWZGCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7,8-difluoroquinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7,8-difluoroquinoline-4-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method includes the treatment of perchloroquinoline with cesium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures (100°C). This reaction results in the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can optimize the process for industrial applications .

Chemical Reactions Analysis

Comparison with Similar Compounds

  • 7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid
  • 4,7-Dichloroquinoline
  • 6-Fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid

Comparison: Compared to similar compounds, 2-Chloro-7,8-difluoroquinoline-4-carboxylic acid exhibits unique properties due to the presence of both chlorine and fluorine atoms. These halogen atoms enhance the compound’s biological activity and stability, making it a valuable intermediate in the synthesis of various bioactive molecules .

Properties

IUPAC Name

2-chloro-7,8-difluoroquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF2NO2/c11-7-3-5(10(15)16)4-1-2-6(12)8(13)9(4)14-7/h1-3H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUBHFMLWZGCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=N2)Cl)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680519
Record name 2-Chloro-7,8-difluoroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125702-50-2
Record name 2-Chloro-7,8-difluoroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.